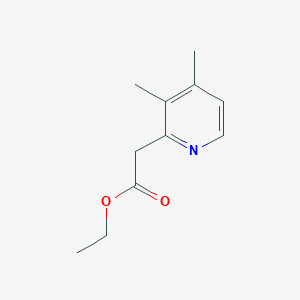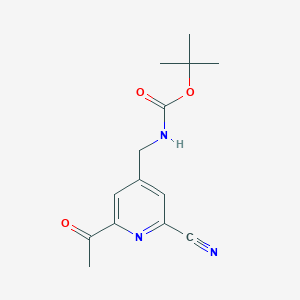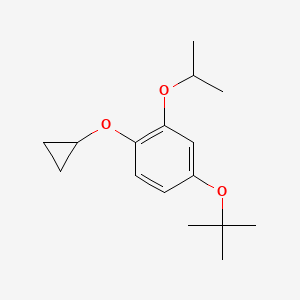
4-Tert-butoxy-1-cyclopropoxy-2-isopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butoxy-1-cyclopropoxy-2-isopropoxybenzene is an organic compound with the molecular formula C16H24O3 It consists of a benzene ring substituted with tert-butoxy, cyclopropoxy, and isopropoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-1-cyclopropoxy-2-isopropoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives with suitable substituents.
Substitution Reactions: The introduction of tert-butoxy, cyclopropoxy, and isopropoxy groups is achieved through substitution reactions. Common reagents used in these reactions include tert-butyl alcohol, cyclopropyl alcohol, and isopropyl alcohol.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butoxy-1-cyclopropoxy-2-isopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butoxy, cyclopropoxy, and isopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Tert-butoxy-1-cyclopropoxy-2-isopropoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, coatings, and other industrial applications.
Wirkmechanismus
The mechanism of action of 4-Tert-butoxy-1-cyclopropoxy-2-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors, enzymes, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Tert-butoxy-1-cyclopropoxy-2-methoxybenzene
- 4-Tert-butoxy-1-cyclopropoxy-2-ethoxybenzene
- 4-Tert-butoxy-1-cyclopropoxy-2-propoxybenzene
Uniqueness
4-Tert-butoxy-1-cyclopropoxy-2-isopropoxybenzene is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
1243458-28-7 |
|---|---|
Molekularformel |
C16H24O3 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
1-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H24O3/c1-11(2)17-15-10-13(19-16(3,4)5)8-9-14(15)18-12-6-7-12/h8-12H,6-7H2,1-5H3 |
InChI-Schlüssel |
JVCAHVVDPWWFKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1)OC(C)(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


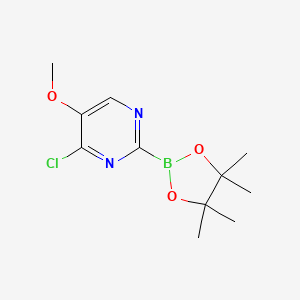
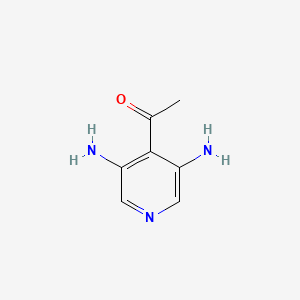
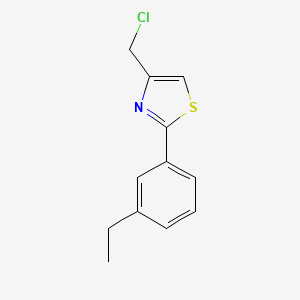
![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14852854.png)



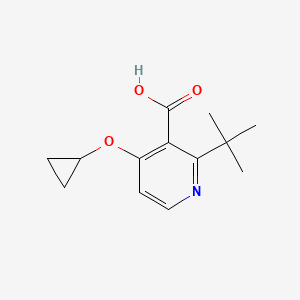

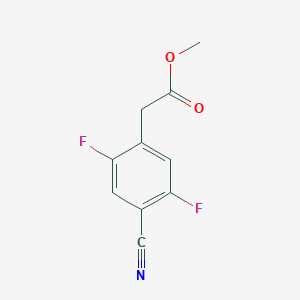
![Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B14852899.png)
